molecular formula C12H15NO B8587023 2-(3-Methoxy-phenyl)-pentan-nitrile

2-(3-Methoxy-phenyl)-pentan-nitrile

Cat. No. B8587023
M. Wt: 189.25 g/mol
InChI Key: WDKGYAPFDUQMLD-UHFFFAOYSA-N
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Patent
US06358973B1

Procedure details

NaH (55-65%, 1.44 g, 36 mmoles) and, after 30 minutes under stirring, 1-bromo-propane (4.46 g, 36 mmoles) were added to a solution of 3-methoxy-phenyl-acetonitrile (4.4 g, 30 mmoles) in anhydrous DMF (30 ml) under N2 at room temperature. After 1.5 hours the mixture was poured into water (200 ml), extracted 3 times with ethyl ether, anhydrified and brought to dryness to give a residue which was chromatographed (eluent: petrolatum, then petrolatum/ethyl ether 95:5) to give 4.2 g of the title compound (yield: 74%).
Name
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
4.46 g
Type
reactant
Reaction Step Two
Quantity
4.4 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
74%

Identifiers

REACTION_CXSMILES
[H-].[Na+].Br[CH2:4][CH2:5][CH3:6].[CH3:7][O:8][C:9]1[CH:10]=[C:11]([CH2:15][C:16]#[N:17])[CH:12]=[CH:13][CH:14]=1.O>CN(C=O)C>[CH3:7][O:8][C:9]1[CH:10]=[C:11]([CH:15]([CH2:4][CH2:5][CH3:6])[C:16]#[N:17])[CH:12]=[CH:13][CH:14]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.44 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
4.46 g
Type
reactant
Smiles
BrCCC
Name
Quantity
4.4 g
Type
reactant
Smiles
COC=1C=C(C=CC1)CC#N
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with ethyl ether
CUSTOM
Type
CUSTOM
Details
to give a residue which
CUSTOM
Type
CUSTOM
Details
was chromatographed (eluent

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
COC=1C=C(C=CC1)C(C#N)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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